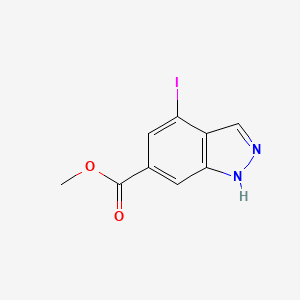

4-Yodo-1H-indazol-6-carboxilato de metilo

Descripción general

Descripción

Methyl 4-iodo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of an iodine atom at the 4th position and a carboxylate ester group at the 6th position of the indazole ring

Aplicaciones Científicas De Investigación

Methyl 4-iodo-1H-indazole-6-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific electronic or photophysical properties.

Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their potential therapeutic effects.

Mecanismo De Acción

Target of Action

Methyl 4-iodo-1H-indazole-6-carboxylate is a complex organic compound that interacts with several targets within the body. Indazole-containing compounds have been known to interact with kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of kinases such as chk1, chk2, and sgk . This interaction can lead to changes in cell cycle progression and cell volume regulation .

Biochemical Pathways

The inhibition of kinases such as chk1, chk2, and sgk by indazole derivatives can affect the cell cycle and cell volume regulation pathways .

Result of Action

The inhibition of kinases such as chk1, chk2, and sgk by indazole derivatives can lead to changes in cell cycle progression and cell volume regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 4-iodoaniline with ethyl 2-cyanoacetate under basic conditions to form the indazole core, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The iodine atom at the 4th position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted indazoles.

Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Comparación Con Compuestos Similares

- Methyl 4-bromo-1H-indazole-6-carboxylate

- Methyl 5-fluoro-1H-indazole-6-carboxylate

- Methyl 1H-indazole-6-carboxylate

Comparison:

- Methyl 4-bromo-1H-indazole-6-carboxylate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, affecting the compound’s reactivity in substitution reactions.

- Methyl 5-fluoro-1H-indazole-6-carboxylate: Contains a fluorine atom, which is smaller and more electronegative than iodine, leading to different electronic properties and reactivity.

- Methyl 1H-indazole-6-carboxylate: Lacks the halogen substituent, making it less versatile for further functionalization compared to its halogenated counterparts.

Methyl 4-iodo-1H-indazole-6-carboxylate stands out due to the presence of the iodine atom, which provides unique reactivity and potential for diverse chemical transformations.

Propiedades

IUPAC Name |

methyl 4-iodo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBDWCSGYBKAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646183 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-33-5 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.